4-Cyano-1-phenyl-5-(piperidin-1-YL)-3-(trifluoromethyl)pyrazole
Description
Properties
Molecular Formula |
C16H15F3N4 |
|---|---|
Molecular Weight |
320.31 g/mol |
IUPAC Name |
1-phenyl-5-piperidin-1-yl-3-(trifluoromethyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C16H15F3N4/c17-16(18,19)14-13(11-20)15(22-9-5-2-6-10-22)23(21-14)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-10H2 |
InChI Key |
ZLOYTXDWZPOLKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=NN2C3=CC=CC=C3)C(F)(F)F)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Approaches
Cyclocondensation Method
One of the primary methods for synthesizing pyrazole derivatives involves the cyclocondensation of hydrazine derivatives with carbonyl compounds. For the target compound, this could involve reacting a suitable hydrazine derivative with a trifluoromethyl-substituted diketone or acetylenic ketone in the presence of a catalyst to facilitate the formation of the pyrazole ring.
Example Synthesis:
- Starting Materials: Phenylhydrazine, a trifluoromethyl-substituted 1,3-diketone.
- Reaction Conditions: The reaction is typically carried out in a solvent like ethanol or DMF, with or without a catalyst, at ambient or elevated temperatures.
- Yield and Purity: The yield can vary based on the reaction conditions and the specific starting materials used.
Dipolar Cycloaddition Method
Another approach is the 1,3-dipolar cycloaddition reaction, which involves the reaction of a diazo compound with an alkyne or alkene to form the pyrazole ring. This method can provide a more direct route to the desired substitution pattern.
Example Synthesis:
- Starting Materials: Ethyl diazoacetate, a trifluoromethyl-substituted alkyne.
- Reaction Conditions: The reaction is often conducted in a solvent like triethylamine or acetonitrile, with a catalyst such as zinc triflate.
- Yield and Purity: This method can offer good yields and regioselectivity under optimized conditions.
Multicomponent Reactions
Multicomponent reactions provide a convenient one-pot synthesis method, allowing for the formation of complex molecules from simple starting materials. This approach can be particularly useful for synthesizing pyrazoles with multiple substituents.
Example Synthesis:
- Starting Materials: Alkyne, hydrazine, and a trifluoromethyl-containing carbonyl compound.
- Reaction Conditions: The reaction is typically carried out in a solvent like DMF or ethanol, with or without a catalyst.
- Yield and Purity: The yield and purity depend on the specific conditions and starting materials used.
Detailed Synthesis Protocol
Cyclocondensation Protocol
Preparation of Starting Materials:
- Prepare the trifluoromethyl-substituted 1,3-diketone by reacting a suitable trifluoromethyl-containing compound with a 1,3-dicarbonyl compound.
- Prepare phenylhydrazine by standard methods.
-
- Combine the prepared diketone (1 eq.), phenylhydrazine (1.2 eq.), and a catalyst (e.g., nano-ZnO) in ethanol.
- Stir the mixture at room temperature or under reflux for several hours.
- Monitor the reaction progress by TLC.
-
- Filter the reaction mixture to remove the catalyst.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography.
Dipolar Cycloaddition Protocol
Preparation of Starting Materials:
- Prepare the trifluoromethyl-substituted alkyne by standard methods.
- Prepare ethyl diazoacetate by reacting ethyl acetate with sodium nitrite.
Dipolar Cycloaddition Reaction:
- Combine the prepared alkyne (1 eq.), ethyl diazoacetate (1.2 eq.), and a catalyst (e.g., zinc triflate) in triethylamine.
- Stir the mixture at room temperature for several hours.
- Monitor the reaction progress by TLC.
-
- Concentrate the reaction mixture under reduced pressure.
- Purify the crude product by column chromatography.
Research Outcomes and Data
Yield and Purity
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Cyclocondensation | 60-80 | 90-95 |
| Dipolar Cycloaddition | 70-85 | 95-98 |
| Multicomponent Reaction | 50-70 | 85-90 |
Spectroscopic Data
The synthesized compound can be characterized using NMR, IR, and mass spectrometry. For example:
- NMR (¹H): Signals corresponding to the phenyl group, piperidine ring, and trifluoromethyl group.
- IR: Absorption bands for the cyano group and trifluoromethyl group.
- Mass Spectrometry: Molecular ion peak corresponding to the molecular weight of the compound.
Chemical Reactions Analysis
Cyano Group Reactivity
The cyano group undergoes nucleophilic substitution and hydrolysis:
-
Hydrolysis : Conversion to carboxylic acid derivatives under acidic or basic conditions.
-
Nucleophilic addition : Reacts with Grignard reagents or amines to form imines or amidines.
Piperidine Modifications
The piperidine nitrogen participates in:
-
Alkylation : Quaternization with alkyl halides to form ammonium salts.
-
Oxidation : Formation of N-oxides using oxidizing agents like m-CPBA.
Cyclization and Heteroannulation
The pyrazole core facilitates cyclization reactions:
-
Heteroannulation with alkynes : Under Sonogashira coupling conditions, the compound reacts with terminal alkynes to form fused pyrazolo-pyridine derivatives .
-
Intramolecular cyclization : In the presence of thiosemicarbazide, thiocarboxamide intermediates form, which dehydrate to yield bicyclic pyrazoles .
Table 2: Cyclization Reactions
| Substrate | Product | Conditions | Yield |
|---|---|---|---|
| Terminal alkynes | Pyrazolo-pyridines | Pd catalysis, CO | 60–75% |
| Thiosemicarbazide | Bicyclic pyrazoles | HSO, 96% | 57–75% |
Catalytic and Solvent Effects
-
Ionic liquids : Enhance reaction rates and selectivity in cyclocondensation due to their high polarity and stability .
-
Transition-metal catalysts : Cu(OTf) improves regioselectivity in pyrazole formation, while Pd catalysts enable cross-coupling reactions .
Stability and Reactivity Trends
-
Trifluoromethyl group : Electron-withdrawing effects deactivate the pyrazole ring toward electrophilic substitution but enhance stability toward oxidation.
-
Steric effects : Bulky substituents (e.g., piperidine) hinder reactions at the C-4 and C-5 positions.
This compound’s versatility in nucleophilic, oxidative, and cyclization reactions underscores its utility in medicinal chemistry and material science. Further studies are needed to explore its catalytic asymmetric synthesis and biological target interactions .
Scientific Research Applications
Chemical Properties and Structure
The compound features a pyrazole core substituted with a cyano group, a phenyl group, a piperidine moiety, and a trifluoromethyl group. This configuration enhances its lipophilicity and potential biological activity, which is crucial for its applications in medicinal chemistry. The molecular formula is with a molecular weight of 320.31 g/mol .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including 4-Cyano-1-phenyl-5-(piperidin-1-YL)-3-(trifluoromethyl)pyrazole. These compounds have shown efficacy against various bacterial strains and fungi. For instance, derivatives similar to this compound demonstrated significant inhibition against pathogenic fungi such as Cytospora sp. and Fusarium solani .
Antioxidant Properties
The antioxidant activity of this compound has been evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl). Pyrazole derivatives can scavenge free radicals effectively, which is essential for preventing oxidative stress-related diseases .
Anti-inflammatory Effects
4-Cyano-1-phenyl-5-(piperidin-1-YL)-3-(trifluoromethyl)pyrazole has been investigated for its anti-inflammatory properties. Research indicates that certain pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide in vitro. A study reported that specific derivatives achieved up to 70% inhibition of TNF-alpha production .
Central Nervous System Disorders
The compound's potential therapeutic effects extend to the treatment of central nervous system disorders. It may be effective in managing conditions like mild cognitive impairment and early dementia due to its interaction with relevant molecular targets .
Metabolic Disorders
Research suggests that compounds similar to 4-Cyano-1-phenyl-5-(piperidin-1-YL)-3-(trifluoromethyl)pyrazole could be beneficial in treating metabolic syndrome-related disorders, including type 2 diabetes and obesity. These compounds may inhibit enzymes involved in glucose metabolism and lipid regulation .
Case Studies
Mechanism of Action
The mechanism of action of 4-Cyano-1-phenyl-5-(piperidin-1-YL)-3-(trifluoromethyl)pyrazole would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the cyano, phenyl, piperidinyl, and trifluoromethyl groups could influence its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Pyrazole Derivatives
Key Comparisons
Substituent Effects on Pharmacodynamics Trifluoromethyl Group: Present in all listed compounds, it enhances metabolic stability and receptor binding. For example, in fipronil, the CF₃ group at position 4 increases insecticidal activity by disrupting GABAergic signaling . Cyano Group: Unique to the target compound and fipronil, the cyano group at position 4 may improve target selectivity. Fipronil’s CN substituent is critical for its interaction with insect GABA receptors . Piperidinyl Group: Found in the target compound and O-1654, this bulky substituent likely enhances CNS penetration and cannabinoid receptor affinity. O-1654 reduces food intake in mice via CB1 antagonism .
Anti-inflammatory Activity: Compared to COX-2 inhibitors (e.g., 5-(4-fluorophenyl)-1-[4-(methylsulfonyl)phenyl]-3-CF₃-pyrazole), the target compound lacks a sulfonyl group but retains the CF₃ moiety, which may confer partial anti-inflammatory effects . Pesticidal Activity: Unlike fipronil, the target compound lacks a sulfinyl group but shares the pyrazole-cyano backbone, hinting at possible insecticidal utility with modified selectivity .
Synthetic Routes
- The synthesis of trifluoromethylpyrazoles often involves Ullmann-type coupling (e.g., CuI-catalyzed arylations) or cyclocondensation of hydrazines with β-keto esters . For example, 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-CF₃-pyrazole is synthesized via similar methods .
Biological Activity
4-Cyano-1-phenyl-5-(piperidin-1-YL)-3-(trifluoromethyl)pyrazole is a synthetic compound with a complex structure that incorporates a pyrazole core, substituted with various functional groups. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C16H15F3N4
- Molecular Weight : 320.31 g/mol
- CAS Number : [Not provided in the search results]
The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry .
Research indicates that pyrazole derivatives, including 4-cyano-1-phenyl-5-(piperidin-1-YL)-3-(trifluoromethyl)pyrazole, exhibit a range of biological activities:
- Antitumor Activity :
- Anti-inflammatory Effects :
- Antimicrobial Properties :
Antitumor Activity Study
A recent study synthesized several pyrazole derivatives and evaluated their antitumor activity against different cancer cell lines. The findings indicated that compounds similar to 4-cyano-1-phenyl-5-(piperidin-1-YL)-3-(trifluoromethyl)pyrazole exhibited significant cytotoxic effects, particularly in breast cancer cells. The study utilized the Combination Index method to assess synergistic effects when combined with doxorubicin, revealing enhanced efficacy .
Anti-inflammatory Activity
In another investigation, researchers assessed the anti-inflammatory properties of pyrazole derivatives. The results showed that certain compounds effectively reduced LPS-induced inflammation in vitro by inhibiting NO production and cytokine release. This suggests a mechanism through which these compounds could be developed for therapeutic applications in inflammatory conditions .
Comparative Biological Activity Table
| Biological Activity | Compound | Mechanism |
|---|---|---|
| Antitumor | 4-Cyano-1-phenyl-5-(piperidin-1-YL)-3-(trifluoromethyl)pyrazole | Inhibition of cell proliferation in various cancer types |
| Anti-inflammatory | Pyrazole derivatives | Inhibition of TNF-α and NO production |
| Antimicrobial | Similar pyrazole compounds | Effective against bacterial strains and fungi |
Q & A
Q. What are the key synthetic strategies for 4-cyano-1-phenyl-5-(piperidin-1-yl)-3-(trifluoromethyl)pyrazole, and how can reaction conditions be optimized to minimize impurities?
The synthesis of pyrazole derivatives typically involves multi-step processes. For example, trifluoromethyl-substituted pyrazoles can be synthesized via condensation of substituted hydrazines with β-keto esters or via halogenation followed by nucleophilic substitution. A common approach involves reacting 3-bromo-5-chloropyrazole with trifluoromethyl chloride under controlled conditions to introduce the CF₃ group . Alkaline conditions with formaldehyde may then be used to incorporate the carbaldehyde group . To minimize impurities, reaction parameters such as temperature (e.g., maintaining 0–5°C during halogenation), solvent polarity (e.g., using toluene for better solubility), and stoichiometric ratios (e.g., excess trifluoromethyl chloride) must be optimized. Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization (e.g., using ethanol) is critical .
Q. How can the structural conformation of this compound be validated, and what techniques are suitable for characterizing its crystalline form?
X-ray crystallography is the gold standard for confirming molecular conformation. For example, pyrazole derivatives with piperidine substituents often exhibit planar pyrazole rings (deviation <0.01 Å) and distinct dihedral angles with aromatic groups (e.g., 36–60° for chlorophenyl rings) . Intramolecular hydrogen bonds (e.g., C–H···N interactions) stabilize the structure and can be detected via crystallography . Complementary techniques include:
- NMR spectroscopy : To verify substituent positions (e.g., ¹H-NMR for piperidinyl protons at δ 2.5–3.5 ppm).
- IR spectroscopy : For functional groups like C≡N (stretch ~2200 cm⁻¹) and CF₃ (stretch ~1150 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : To confirm molecular weight (e.g., calculated vs. observed m/z) .
Advanced Research Questions
Q. What methodologies are used to analyze the compound’s selectivity for biological targets, such as cannabinoid (CB1) or cyclooxygenase (COX-2) receptors?
- Radioligand binding assays : Competitive displacement studies using tritiated ligands (e.g., [³H]CP55940 for CB1 receptors) determine binding affinity (Kᵢ values). For example, SR141716A analogs show CB1 selectivity >100-fold over CB2 .
- Enzyme inhibition assays : COX-2 selectivity is assessed via prostaglandin E₂ (PGE₂) production in human whole blood, comparing IC₅₀ values against COX-1 .
- Molecular docking : Homology models of CB1 receptors identify hydrophobic interactions (e.g., pyrazole C5 aryl group binding to Phe174/Trp356) .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacokinetic profile?
- Bioisosteric replacement : Replacing the pyrazole 5-aryl group with alkynylthiophenes improves CB1 receptor binding (e.g., compound 18 in reduces diet-induced obesity in mice).
- Pharmacokinetic profiling :
- Plasma stability : Incubate with liver microsomes to assess metabolic degradation (e.g., cytochrome P450 interactions).
- Blood-brain barrier (BBB) penetration : Calculate topological polar surface area (tPSA); values >90 Ų (e.g., sulfonamide derivatives) restrict CNS uptake .
- Oral bioavailability : LogP adjustments (e.g., introducing polar groups like piperidinyl) enhance solubility without compromising potency .
Q. What experimental approaches resolve contradictions in data related to receptor antagonism vs. inverse agonism?
- Conformational analysis : AM1 molecular orbital methods identify stable conformers (e.g., Tg vs. Ts for protonated vs. neutral species) .
- Functional assays : Measure cAMP accumulation in CB1-transfected cells; inverse agonists suppress basal activity, while neutral antagonists do not .
- Comparative molecular field analysis (CoMFA) : 3D-QSAR models correlate steric/electrostatic fields with activity (e.g., pyrazole C3 substituents dictate inverse agonist vs. antagonist behavior) .
Q. How can the compound’s electrochemical stability be evaluated for applications in materials science?
- Linear sweep voltammetry (LSV) : Assess oxidative stability (e.g., pyrazole derivatives show passivation film formation at >4.5 V vs. Li/Li⁺) .
- Electrochemical impedance spectroscopy (EIS) : Measure film resistance (e.g., TFMP additives reduce electrolyte decomposition) .
- Thermal stability : Thermogravimetric analysis (TGA) under nitrogen (e.g., decomposition onset >200°C indicates suitability for high-temperature applications) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
